molecular formula C15H15ClFNO B1382642 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol CAS No. 1181655-84-4

2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol

Cat. No.: B1382642
CAS No.: 1181655-84-4
M. Wt: 279.73 g/mol
InChI Key: BZLGHCXSFKXTHR-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol is an organic compound that features a benzylamino group attached to an ethan-1-ol backbone, with a 2-chloro-6-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and benzylamine.

    Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with benzylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the benzylamino group.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethanone.

    Reduction: Formation of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethane.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active site of the target, while the chloro and fluoro substituents may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-1-(2-chloro-6-fluorophenyl)ethan-1-ol: Similar structure but with an aminomethyl group instead of a benzylamino group.

    2-(Benzylamino)-1-(2-bromo-6-fluorophenyl)ethan-1-ol: Similar structure but with a bromo substituent instead of a chloro substituent.

Uniqueness

2-(Benzylamino)-1-(2-chloro-6-fluorophenyl)ethan-1-ol is unique due to the combination of its benzylamino group and the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique structure may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(benzylamino)-1-(2-chloro-6-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c16-12-7-4-8-13(17)15(12)14(19)10-18-9-11-5-2-1-3-6-11/h1-8,14,18-19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLGHCXSFKXTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=C(C=CC=C2Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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